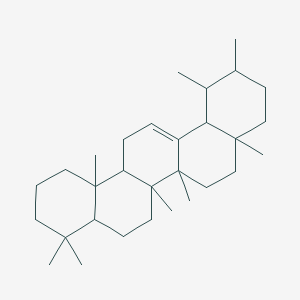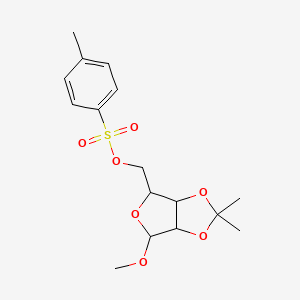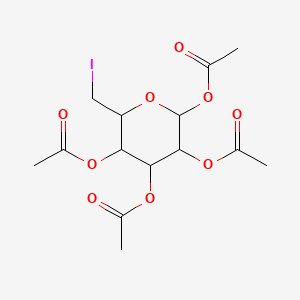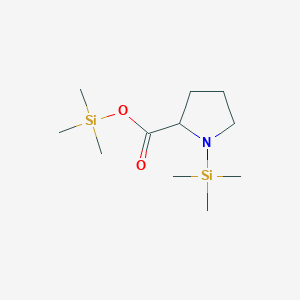
Urs-12(13)-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urs-12(13)-ene is a naturally occurring triterpenoid compound found in various plant species. It belongs to the ursane-type triterpenes, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a pentacyclic ring system. This compound has garnered significant interest due to its potential therapeutic applications and its role in the biosynthesis of other important triterpenoids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urs-12(13)-ene typically involves the cyclization of squalene or its derivatives. One common method is the acid-catalyzed cyclization of 2,3-oxidosqualene, which leads to the formation of the pentacyclic triterpene structure. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from plant sources or via microbial fermentation. Plants like Isodon japonicus are known to produce this compound, and extraction involves solvent extraction followed by chromatographic purification. Microbial fermentation using genetically engineered microorganisms that express the necessary enzymes for triterpene biosynthesis is another viable method.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of reduced triterpenoid derivatives.
Substitution: Substitution reactions can occur at various positions on the pentacyclic ring system, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in carbon tetrachloride.
Major Products:
Oxidation: this compound-3-one.
Reduction: this compound-3-ol.
Substitution: Halogenated derivatives such as 3-bromo-urs-12(13)-ene.
科学研究应用
Urs-12(13)-ene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other triterpenoids and complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its biosynthetic pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has shown potential in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of natural products and as a bioactive compound in cosmetics and pharmaceuticals.
作用机制
The mechanism of action of Urs-12(13)-ene involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in inflammation and oxidative stress. For instance, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are key players in the inflammatory response. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
相似化合物的比较
Olean-12-ene: Another pentacyclic triterpenoid with similar biological activities but different structural features.
Lup-20(29)-ene: Known for its anti-inflammatory and anti-cancer properties, but with a different ring fusion pattern compared to Urs-12(13)-ene.
This compound stands out due to its specific structural characteristics and the breadth of its biological activities, making it a compound of significant interest in various fields of research.
属性
分子式 |
C30H50 |
|---|---|
分子量 |
410.7 g/mol |
IUPAC 名称 |
1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene |
InChI |
InChI=1S/C30H50/c1-20-12-16-27(5)18-19-29(7)22(25(27)21(20)2)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h10,20-21,23-25H,9,11-19H2,1-8H3 |
InChI 键 |
DGXIUFDVYPIXCI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)

![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)



![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)



amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
